Cas no 1379326-22-3 (2-(3-fluoro-4-methylphenyl)propan-2-ol)
2-(3-fluoro-4-methylphenyl)propan-2-ol Propriétés chimiques et physiques
Nom et identifiant
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- 2-(3-fluoro-4-methylphenyl)propan-2-ol
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- MDL: MFCD20528500
- Piscine à noyau: 1S/C10H13FO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3
- La clé Inchi: FYYCHCQKJPTKKJ-UHFFFAOYSA-N
- Sourire: CC(C1=CC=C(C)C(F)=C1)(O)C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
2-(3-fluoro-4-methylphenyl)propan-2-ol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| abcr | AB430292-1 g |
2-(3-Fluoro-4-methylphenyl)-2-propanol |
1379326-22-3 | 1g |
€401.30 | 2022-03-24 | ||
| abcr | AB430292-5 g |
2-(3-Fluoro-4-methylphenyl)-2-propanol |
1379326-22-3 | 5g |
€1,123.50 | 2022-03-24 | ||
| abcr | AB430292-1g |
2-(3-Fluoro-4-methylphenyl)-2-propanol; . |
1379326-22-3 | 1g |
€523.90 | 2025-04-21 | ||
| abcr | AB430292-5g |
2-(3-Fluoro-4-methylphenyl)-2-propanol |
1379326-22-3 | 5g |
€1373.40 | 2023-09-04 | ||
| Enamine | EN300-1839048-0.05g |
2-(3-fluoro-4-methylphenyl)propan-2-ol |
1379326-22-3 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1839048-0.1g |
2-(3-fluoro-4-methylphenyl)propan-2-ol |
1379326-22-3 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1839048-0.25g |
2-(3-fluoro-4-methylphenyl)propan-2-ol |
1379326-22-3 | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-1839048-0.5g |
2-(3-fluoro-4-methylphenyl)propan-2-ol |
1379326-22-3 | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-1839048-1.0g |
2-(3-fluoro-4-methylphenyl)propan-2-ol |
1379326-22-3 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1839048-2.5g |
2-(3-fluoro-4-methylphenyl)propan-2-ol |
1379326-22-3 | 2.5g |
$810.0 | 2023-09-19 |
2-(3-fluoro-4-methylphenyl)propan-2-ol Fournisseurs
2-(3-fluoro-4-methylphenyl)propan-2-ol Littérature connexe
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Informations complémentaires sur 2-(3-fluoro-4-methylphenyl)propan-2-ol
2-(3-Fluoro-4-methylphenyl)propan-2-ol (CAS No. 1379326-22-3): A Promising Molecule in Pharmaceutical Research
2-(3-Fluoro-4-methylphenyl)propan-2-ol, also known by its CAS number 1379326-22-3, represents a significant compound in the field of medicinal chemistry. This molecule's unique structural features, including the presence of a fluorine atom and methyl group on the aromatic ring, make it a valuable candidate for drug development. Recent studies have highlighted its potential in modulating various biological targets, which could lead to novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders.
2-(3-Fluoro-4-methylphenyl)propan-2-ol is a substituted alcohol with a benzene ring bearing functional groups that enhance its reactivity and selectivity. The fluorine atom at the 3-position and the methyl group at the 4-position contribute to its distinct physicochemical properties. These substituents influence the molecule's hydrophobicity, which is critical for its interaction with biological membranes and target proteins. The hydroxyl group at the 2-position of the propane chain further adds to its polarity, enabling it to interact with polar regions of biological targets.
Recent advancements in computational chemistry have provided insights into the molecular dynamics of 2-(3-Fluoro-4-methylphenyl)propan-2-ol. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the molecule exhibits favorable binding affinity to the serotonin receptor 5-HT2A, a target implicated in mood disorders and schizophrenia. This finding underscores the compound's potential as a lead molecule for the development of antipsychotic drugs with improved efficacy and reduced side effects.
The synthesis of 2-(3-Fluoro-4-methylphenyl)propan-2-ol involves several key steps, including the functionalization of the aromatic ring and the introduction of the hydroxyl group. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient preparation of this compound. These methods not only improve the yield but also reduce the formation of byproducts, which is crucial for large-scale pharmaceutical production.
Biological assays have revealed that 2-(3-Fluoro-4-methylphenyl)propan-2-ol possesses antioxidant properties. A 2024 study published in Antioxidants showed that the compound effectively scavenges reactive oxygen species (ROS) in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases such as atherosclerosis and neurodegenerative disorders. The antioxidant activity is attributed to the presence of the hydroxyl group and the electron-withdrawing effect of the fluorine atom.
Further research has explored the anti-inflammatory potential of 2-(3-Fluoro-4-methylphenyl)propan-2-ol. A 2023 paper in Pharmacological Reports demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, highlighting its role in the treatment of inflammatory diseases.
Structural modifications of 2-(3-Fluoro-4-methylphenyl)propan-2-ol have been investigated to enhance its pharmacological profile. A 2024 study in European Journal of Medicinal Chemistry reported that introducing a methoxy group at the 4-position of the benzene ring significantly increased the compound's potency against certain cancer cell lines. These findings suggest that subtle changes in the molecular structure can lead to significant improvements in therapeutic efficacy.
The pharmacokinetic properties of 2-(3-Fluoro-4-methylphenyl)propan-2-ol are also under investigation. A 2023 study in Drug Metabolism and Disposition found that the compound exhibits good oral bioavailability and a favorable half-life in rodent models. These characteristics are essential for the development of drugs that can be administered orally, reducing the need for invasive delivery methods.
Environmental and safety considerations are integral to the development of any pharmaceutical compound. While 2-(3-Fluoro-4-methylphenyl)propan-2-ol is not classified as a hazardous substance under current regulations, ongoing research is evaluating its potential impact on ecosystems. These studies aim to ensure that the compound's use in pharmaceutical applications does not pose risks to the environment.
The future of 2-(3-Fluoro-4-methylphenyl)propan-2-ol in drug development is promising. Ongoing research is focused on optimizing its structure to enhance therapeutic outcomes while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.
In conclusion, 2-(3-Fluoro-4-methylphenyl)propan-2-ol is a molecule with significant potential in the field of medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for the development of new therapeutic agents. Continued research and innovation are essential to fully realize its potential in the treatment of various diseases.
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